Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Catalog No.
S586578
CAS No.
14802-03-0
M.F
C16H35O3P
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhe...

PC-88A is a monoacidic organophosphorus extractant that eliminates the selectivity and cost penalties of generic D2EHPA or Cyanex 272 in critical metal recovery circuits.

  • Co/Ni separation factor >350, yielding battery-grade Co sulfate without multi-stage scrubbing.
  • Heavy rare earth fractionation: 97% Dy extraction vs. minimal Nd co-extraction.
  • Fe(III) stripping requires 50% less H2SO4 than D2EHPA, lowering acid consumption and equipment corrosion.

CAS Number

14802-03-0

Product Name

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinic acid

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)

InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O

Synonyms

2-EPAMEE, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O

The exact mass of the compound Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

25 ml, 500 ml, 1 l

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (CAS: 14802-03-0), widely known in hydrometallurgy as PC-88A or Ionquest 801, is an intermediate-acidity organophosphorus extractant. Structurally positioned between phosphoric acids (like D2EHPA) and phosphinic acids (like Cyanex 272), this monoacidic ester provides a precise balance of metal loading capacity and chemical selectivity [1]. For industrial procurement and process design, its value lies in its specific pKa (~3.5–4.5), which dictates its operational pH window and stripping requirements. It is a viscous, lipophilic liquid utilized primarily as a stationary phase or mobile carrier in liquid-liquid extraction circuits, where its dimeric structure in non-polar diluents enables the highly selective recovery of critical energy transition metals, such as cobalt and heavy rare earth elements, from complex mixed leachates[1].

Research Fit

WorkflowHydrometallurgical solvent extraction for Co/Ni, REE, and nuclear separations
Selection logicIntermediate extraction strength and selectivity between phosphoric and phosphinic acid extractants
Procurement contextCation-exchange mechanism; branched 2-ethylhexyl chains confer operational pH window and loading capacity

Generic substitution of PC-88A with closely related in-class alternatives routinely fails due to strict operational pH constraints and separation factor requirements in continuous extraction circuits. Replacing PC-88A with the more acidic D2EHPA results in near-zero selectivity between cobalt and nickel or between heavy and light rare earth elements, leading to the co-extraction of impurities and necessitating cost-prohibitive downstream scrubbing stages [1]. Conversely, substituting with the weaker phosphinic acid Cyanex 272 requires a significantly higher equilibrium pH to achieve equivalent metal loading, which exponentially increases continuous alkali consumption during processing and limits the extraction efficiency of critical heavy rare earths like dysprosium [2]. Consequently, PC-88A cannot be substituted in workflows engineered for its specific proton-exchange stoichiometry and steric coordination geometry without severely disrupting process economics.

Substitution Risk

Attribute
Target HEH[EHP]
Potential Substitute Risk
Co/Ni selectivity
Intermediate selectivity, wider separation window
D2EHPA: Lower selectivity, narrower window may compromise product purity
Extraction strength
Moderate strength, loads at lower pH
Cyanex 272: Weaker extraction, may shift operational pH range and loading capacity
Stripping acidity
Moderate acid requirement
Cyanex 272: Higher stripping acid demand may increase reagent costs

Co/Ni Separation vs. D2EHPA

In chloride and sulfate leachates, PC-88A demonstrates a Co/Ni separation factor approximately 200 times greater than D2EHPA under identical baseline conditions, reaching separation values exceeding 350 at an optimal equilibrium pH of 3.8–4.5[1].

Evidence DimensionCo/Ni Separation Factor
Target Compound Data>350 (at pH 3.8–4.5)
Comparator Or BaselineD2EHPA (~1.75 under identical baseline conditions)
Quantified Difference~200x higher separation factor
ConditionsChloride leach solution, 20% extractant in kerosene, pH 3.8–4.5

Eliminates the need for multiple scrubbing stages in battery recycling and superalloy processing, directly lowering CAPEX and OPEX for high-purity cobalt production.

Ni/Zn ΔpH₅₀ comparison
Head-to-head
ΔpH₅₀ ≈ 3 (PC-88A) vs. ≈ 1.5 (D2EHPA)
Wider pH window supports higher-purity Ni/Zn separation
Validate at target O:A ratio and electrolyte matrix

Heavy vs. Light REE Fractionation

PC-88A provides highly selective extraction of heavy REEs over light REEs. At 0.8 mol/L, PC-88A extracts 97% Dysprosium (Dy) and 91% Terbium (Tb), but limits Neodymium (Nd) co-extraction to 63%. In contrast, Cyanex 272 only achieves 76% Dy extraction, while D2EHPA indiscriminately extracts >99% of all three metals [1].

Evidence DimensionDysprosium (Dy) Extraction Efficiency
Target Compound Data97% Dy extraction (with 63% Nd co-extraction)
Comparator Or BaselineCyanex 272 (76% Dy extraction) and D2EHPA (>99% for both Dy and Nd, zero selectivity)
Quantified Difference21% higher Dy extraction than Cyanex 272; massive selectivity improvement over D2EHPA
Conditions0.8 mol/L extractant, mixed REE chloride solution (1500 mg/L each), pH 1.0–1.4

Enables the economic separation of high-value magnet metals (Dy, Tb) from bulk Neodymium, a critical step in permanent magnet recycling.

Co/Ni selectivity rank
Class-level
Phosphonic acid ranks 2 of 3: phosphoric < phosphonic < phosphinic
Intermediate selectivity fills gap between D2EHPA and Cyanex 272
Own isotherm validation advised for target feed solution

Acid Reduction for Iron Stripping

When utilized for iron(III) extraction from chloride solutions, the loaded PC-88A organic phase requires significantly lower acid concentrations for stripping compared to D2EHPA. Comparable iron stripping efficiencies are achieved using 50% of the sulfuric acid concentration or 1 N less hydrochloric acid than required for a D2EHPA system [1].

Evidence DimensionAcid concentration required for Fe(III) stripping
Target Compound Data50% less H2SO4 or 1 N less HCl required
Comparator Or BaselineD2EHPA (requires high baseline acid concentration)
Quantified Difference~50% reduction in stripping acid molarity
ConditionsFe(III) loaded organic phase from chloride solution

Drastically reduces reagent costs and mitigates equipment corrosion during the stripping and regeneration phases of the extraction circuit.

REE extraction efficiency
Head-to-head
20–35% REE recovery (PC-88A) vs. <20% for all other extractants
Reported higher single-stage REE loading in sulfate leach liquor
Performance may vary with ore mineralogy and acid concentration

Optimal pH for Base Metal Extraction

PC-88A operates at a lower equilibrium pH than phosphinic acids, improving processability. To achieve 60% zinc extraction from sulfate solutions, PC-88A requires an equilibrium pH of 4.1, whereas Cyanex 272 requires a pH of 4.75 to reach the same extraction threshold [1].

Evidence DimensionEquilibrium pH for 60% Zinc Extraction
Target Compound DatapH 4.1
Comparator Or BaselineCyanex 272 (pH 4.75)
Quantified Difference0.65 pH unit reduction
Conditions0.04 M extractant in sulfate solution

Lower operating pH translates directly to reduced continuous alkali addition required to neutralize released protons during large-scale continuous extraction.

Synergistic Co/Ni enhancement
Head-to-head
5.6× higher separation factor with Na-PC88A + Na-Cyanex 272 vs. Na-Cyanex 272 alone
Synergistic mixture reported to boost Co/Ni separation
Verify with target chloride matrix and phase modifier
Radiolytic / hydrolytic stability
Reported
HEH[EHP] adopted to replace HDEHP in TALSPEAK; k = (4.66 ± 0.22) × 10⁹ M⁻¹ s⁻¹
Reported stability advantage under gamma irradiation and acid hydrolysis
Degradation product profile warrants site-specific review

Cobalt Recovery from Battery Black Mass

PC-88A is deployed in the hydrometallurgical processing of battery leachates to isolate cobalt from nickel. Its >350 Co/Ni separation factor ensures the production of battery-grade cobalt sulfate without the excessive, multi-stage scrubbing circuits required when using D2EHPA [1].

Dy and Tb Recovery from Magnet Recycling

In the recycling of permanent magnets, PC-88A is utilized to fractionate heavy rare earth elements from light ones. Its ability to extract 97% of dysprosium while leaving a significant portion of neodymium in the aqueous phase makes it the standard extractant for isolating high-value magnet metals [2].

Iron Impurity Removal

PC-88A serves as an efficient extractant for removing Fe(III) impurities from chloride streams. Because it can be stripped with 50% less sulfuric acid than D2EHPA, it is selected for workflows where minimizing acid consumption and protecting downstream equipment from high-molarity acid corrosion is a priority [3].

Zinc Recovery from Sulfate Effluents

For the extraction of zinc from complex sulfate media, PC-88A is chosen over phosphinic acids like Cyanex 272. Its ability to achieve high extraction efficiencies at a lower equilibrium pH (pH 4.1) reduces the continuous alkali dosing required to maintain process stability, optimizing operational expenditures [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Battery-grade cobalt sulfate via Co/Ni separation
Intermediate Co/Ni selectivity and extraction strength
pH-dependent separation factor and synergistic mixture optimization
REE recovery from apatite/phosphate rock leach
Loading capacity in sulfate media
Organic inventory and solvent regeneration efficiency
Ni/Zn separation in electroplating wastewater
Wide Ni/Zn separation window (ΔpH₅₀)
Co-extraction–selective stripping pH control
Advanced nuclear fuel cycle (TALSPEAK/ALSEP)
Radiolytic and hydrolytic stability in nitric acid
Solvent lifetime and degradation product profile under process irradiation

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (26.92%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

14802-03-0

General Manufacturing Information

Mining (except oil and gas) and support activities
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester: ACTIVE

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